molecular formula C27H35N3O B2434366 (Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide CAS No. 474480-12-1

(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide

Cat. No.: B2434366
CAS No.: 474480-12-1
M. Wt: 417.597
InChI Key: WXPQCPYWLHEYGX-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a benzyl group, which is a benzene ring attached to a side chain carbon . It also has an ethylamino group, a cyano group, and an octylprop-2-enamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The benzyl group in the compound could contribute to its reactivity due to the resonance stabilization of the benzylic carbon . The presence of the cyano group and the amide group could also significantly influence the compound’s chemical behavior.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the benzyl group is known to be quite reactive due to the resonance stabilization of the benzylic carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amide and cyano groups could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Polymer Synthesis and Material Science

One notable application in polymer synthesis involves the development of well-defined aramides, as demonstrated by Yokozawa et al. (2002). The study highlights the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, along with block copolymers containing this aramide, indicating its potential in creating advanced polymeric materials with specific properties (T. Yokozawa et al., 2002).

Organic Synthesis Methodologies

In the field of organic synthesis, Trost et al. (2017) reported a general method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. This highlights the compound's relevance in the precise synthesis of complex organic molecules (B. Trost et al., 2017).

Synthesis of Alkaloids and Bioactive Molecules

Research by Padwa et al. (2003) on the synthesis of the putative alkaloid jamtine using a tandem Pummerer/Mannich cyclization sequence showcases the compound's utility in synthesizing complex molecular structures with potential therapeutic properties (A. Padwa et al., 2003).

Luminescence and Sensing Applications

Wang et al. (2005) developed a water-soluble Zn(II) sensor using a similar structure, emphasizing its utility in the design of new materials for detecting metal ions with high selectivity and sensitivity (Jiaobing Wang et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use in biological systems, the amine and amide groups could potentially participate in hydrogen bonding and other interactions .

Properties

IUPAC Name

(Z)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O/c1-3-5-6-7-8-12-19-29-27(31)25(21-28)20-23-15-17-26(18-16-23)30(4-2)22-24-13-10-9-11-14-24/h9-11,13-18,20H,3-8,12,19,22H2,1-2H3,(H,29,31)/b25-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPQCPYWLHEYGX-QQTULTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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